REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:20]=[CH:19][C:11]([O:12][CH2:13][C:14](OCC)=[O:15])=[CH:10][CH:9]=2)[O:5][C:4](=[O:21])[C:3]=1[S:22][CH2:23][CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.[BH4-].[Li+]>O1CCCC1>[OH:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:9]=[CH:10][C:11]([O:12][CH2:13][CH2:14][OH:15])=[CH:19][CH:20]=2)[O:5][C:4](=[O:21])[C:3]=1[S:22][CH2:23][CH2:24][C:25]1[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=1 |f:1.2|
|
Name
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[4-[4-hydroxy-2-oxo-3[(2-phenylethyl)thio]-2H-pyran-6-yl]-phenoxy]acetic acid, ethyl ester
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Quantity
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0.3 g
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Type
|
reactant
|
Smiles
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OC1=C(C(OC(=C1)C1=CC=C(OCC(=O)OCC)C=C1)=O)SCCC1=CC=CC=C1
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Name
|
|
Quantity
|
0.5 mL
|
Type
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reactant
|
Smiles
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[BH4-].[Li+]
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Name
|
|
Quantity
|
7 mL
|
Type
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solvent
|
Smiles
|
O1CCCC1
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Type
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CUSTOM
|
Details
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The reaction was stirred overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction was then quenched by addition of 1N hydrochloric acid (2.0 mL)
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Type
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ADDITION
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Details
|
diluted with ethyl acetate (50 mL)
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Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
|
WASH
|
Details
|
washed with saturated sodium chloride
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CUSTOM
|
Details
|
After evaporation of the solvents in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by column chromatography (silica gel-230 to 400 mesh)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C(OC(=C1)C1=CC=C(C=C1)OCCO)=O)SCCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |